![molecular formula C11H9IO3S B14515705 {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid CAS No. 62706-85-8](/img/structure/B14515705.png)
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of an iodophenoxy group, a propynyl group, and a sulfanyl acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the iodophenoxy precursor The iodophenoxy group can be introduced via an iodination reaction of phenol derivatives The propynyl group is then attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the propynyl and sulfanyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Chlorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Fluorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
Uniqueness
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity or binding strength is required.
Propriétés
Numéro CAS |
62706-85-8 |
|---|---|
Formule moléculaire |
C11H9IO3S |
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
2-[3-(4-iodophenoxy)prop-1-ynylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H9IO3S/c12-9-2-4-10(5-3-9)15-6-1-7-16-8-11(13)14/h2-5H,6,8H2,(H,13,14) |
Clé InChI |
CQGZBIYHRZKVSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC#CSCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


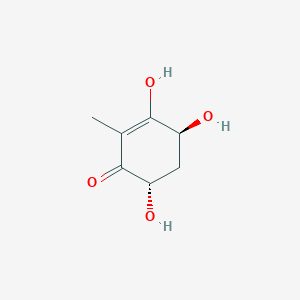
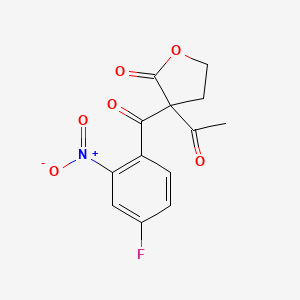

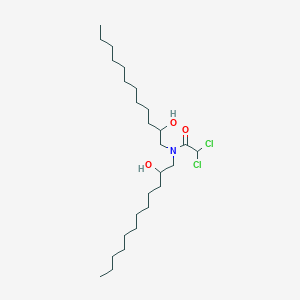
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
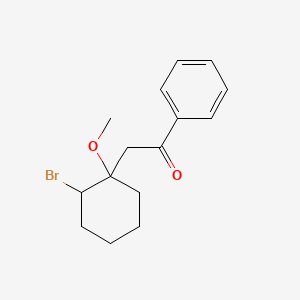

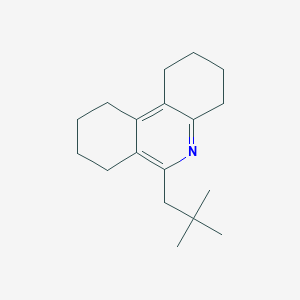
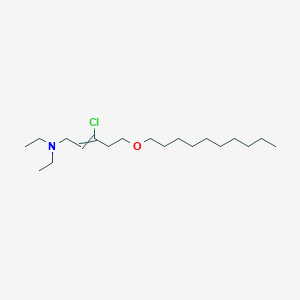

![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)


